1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-
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Overview
Description
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position
Mechanism of Action
Target of Action
Triazole derivatives, which this compound is a part of, have been found to possess diverse applications in the field of medicine and industry .
Mode of Action
Some triazole derivatives have been found to exhibit selective phosphodiesterase iv inhibition combined with an intracellular increase in camp .
Biochemical Pathways
The increase in intracellular camp mentioned above suggests that it may affect pathways involving camp .
Pharmacokinetics
It’s worth noting that a related compound, metamitron, is described as having low polarity and being hydrophobic in nature .
Result of Action
Related triazole derivatives have been found to have potential therapeutic applications in treating various diseases, including allergic diseases, asthma, chronic bronchitis, atopic dermatitis, psoriasis, and other skin diseases, inflammatory diseases, autoimmune diseases, osteoporosis, transplant rejection reactions, cachexia, tumor growth or tumor metastases, sepsis, memory disorders, atherosclerosis, and aids .
Action Environment
It’s worth noting that related compounds, such as metribuzin, are classified as environmental contaminants , suggesting that they can persist in the environment and potentially be influenced by environmental conditions.
Preparation Methods
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazine ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the methylthio group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the triazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: The compound’s structure has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can induce apoptosis in cancer cells, making it a promising lead compound for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.
Comparison with Similar Compounds
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be compared to other triazine derivatives, such as:
1,2,4-Triazole: This compound has a similar triazine ring structure but lacks the amino and methylthio groups. It is known for its antifungal and antiviral properties.
1,3,5-Triazine:
4-Amino-1,2,4-triazole: This compound is similar in structure but lacks the methylthio group. It has been studied for its potential as an anticancer and antifungal agent.
The uniqueness of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-3-methylsulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWZBWCELTNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CC(=O)N1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502767 |
Source
|
Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-62-8 |
Source
|
Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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